molecular formula C40H58BNO6Si2 B15279330 Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Cat. No.: B15279330
M. Wt: 715.9 g/mol
InChI Key: CMKCWKAUUCOFSN-UHFFFAOYSA-N
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Description

Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is a complex organic compound that features both trimethylsilyl and dioxaborolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves multiple steps:

    Formation of the dioxaborolane group: This can be achieved through the reaction of phenylboronic acid with pinacol in the presence of a catalyst.

    Introduction of the trimethylsilyl group: This step involves the reaction of an appropriate precursor with trimethylsilyl chloride in the presence of a base.

    Coupling reactions: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.

    Reduction: Reduction reactions can occur at the dioxaborolane groups.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylsilyl groups can lead to the formation of silanols, while reduction of the dioxaborolane groups can yield boronic acids.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.

Medicine

    Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism by which Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In drug delivery, it interacts with biological membranes and releases therapeutic agents in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another compound featuring dioxaborolane groups, used in similar applications.

    Trimethylsilyl chloride: A simpler compound with trimethylsilyl groups, used in organic synthesis.

Uniqueness

Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its combination of trimethylsilyl and dioxaborolane groups, which confer distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C40H58BNO6Si2

Molecular Weight

715.9 g/mol

IUPAC Name

2-trimethylsilylethyl 3-[4-[N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]propanoate

InChI

InChI=1S/C40H58BNO6Si2/c1-39(2)40(3,4)48-41(47-39)33-17-23-36(24-18-33)42(34-19-11-31(12-20-34)15-25-37(43)45-27-29-49(5,6)7)35-21-13-32(14-22-35)16-26-38(44)46-28-30-50(8,9)10/h11-14,17-24H,15-16,25-30H2,1-10H3

InChI Key

CMKCWKAUUCOFSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCC(=O)OCC[Si](C)(C)C)C4=CC=C(C=C4)CCC(=O)OCC[Si](C)(C)C

Origin of Product

United States

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